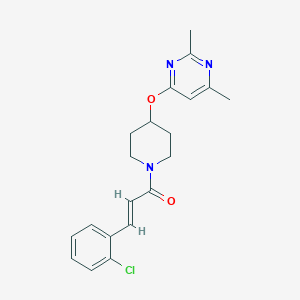
N-(4,5-diphenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-diphenylthiazol-2-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In
Scientific Research Applications
Antitumor Activity
Several studies have explored the antitumor properties of related compounds. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized new derivatives bearing different heterocyclic rings, which showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Another study by Evren et al. (2019) reported that new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibited significant anticancer activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Enzyme Inhibition
Research conducted by Virk et al. (2018) focused on enzyme inhibitory activities of synthesized compounds, highlighting their potential in pharmacological applications (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018). These compounds demonstrated good activity against bovine carbonic anhydrase and acetylcholinesterase enzymes.
Synthesis and Characterization
The synthesis process and characterization of related compounds are also significant. For example, Chikaoka, Toyao, Ogasawara, Tamura, and Ishibashi (2003) described a method involving Mn(III)/Cu(II)-mediated oxidative radical cyclization (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003). Additionally, Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting the role of these compounds in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and evaluated their antioxidant activities (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Biological Evaluation and Imaging
Abdel-Ghany, Moustafa, Abdel-Bary, and Shamsel-Din (2013) synthesized and radiolabeled a dipeptide derivative for potential use as an imaging agent and antimicrobial agent (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-2-29-21-15-13-18(14-16-21)17-22(28)26-25-27-23(19-9-5-3-6-10-19)24(30-25)20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAYFXABXWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2737109.png)
![ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2737110.png)

![1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2737112.png)
oxo-lambda~4~-sulfane](/img/structure/B2737113.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2737117.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2737123.png)